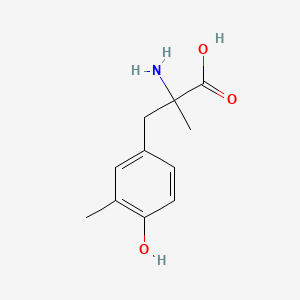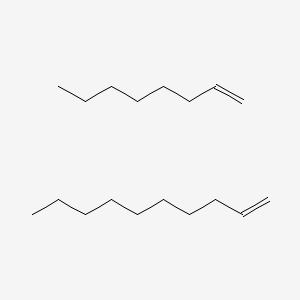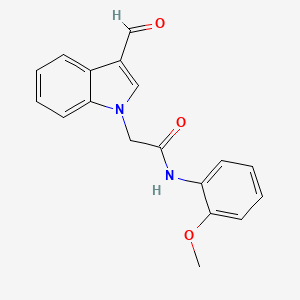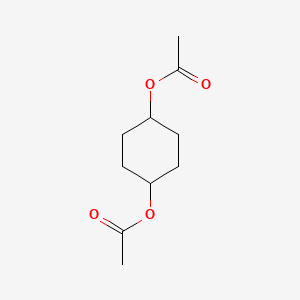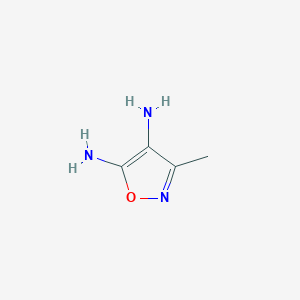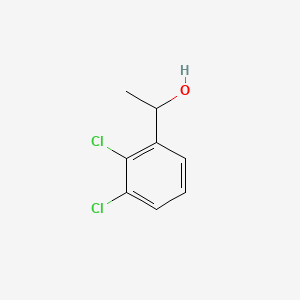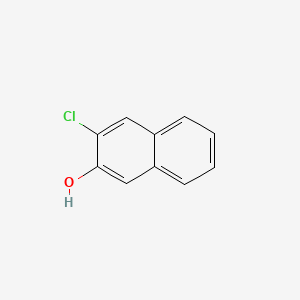
3-Chloronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloronaphthalen-2-ol is a derivative of 2-Naphthol, which is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol, but more reactive . 2-Naphthol is widely used as an intermediate for the production of dyes and other compounds .
Preparation Methods
2-Naphthol is traditionally produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid . The sulfonic acid group is then cleaved in molten sodium hydroxide . Neutralization of the product with acid gives 2-naphthol . Industrial production methods include the cumene process .
Chemical Reactions Analysis
2-Naphthol undergoes various types of reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include dimethylthiocarbamoyl chloride for the Newman–Kwart rearrangement . Major products formed from these reactions include 2-naphthalenethiol and 1-nitroso-2-naphthol .
Scientific Research Applications
2-Naphthol is a versatile compound with unique reactivity due to its hydroxyl group at the 2-position . It is widely used in organic synthesis for creating diverse heterocyclic compounds such as xanthenes, chromenes, and furans . Its electron-rich aromatic structure facilitates its application in multicomponent reactions for the rapid and efficient synthesis of biologically relevant heterocycles . 2-Naphthol poses potential health risks, particularly for children, due to its association with oxidative stress and allergic diseases .
Mechanism of Action
The mechanism by which 2-Naphthol exerts its effects involves its electron-rich aromatic framework with multiple reactive sites . This allows it to participate in various organic transformations, leading to the production of diverse organic molecules with significant biological activities . The molecular targets and pathways involved include the C-1 position, phenolic oxygen, and to a lesser extent, the C-3 position .
Comparison with Similar Compounds
2-Naphthol is similar to 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . Both are naphthalene homologues of phenol, but 2-Naphthol is more reactive . Other similar compounds include xanthenes, chromenes, oxazines, furans, and naphthopyrans . The unique reactivity of 2-Naphthol, along with its easy accessibility and handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists .
Properties
IUPAC Name |
3-chloronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVAMAOLWZGQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213853 |
Source


|
| Record name | 2-Naphthol, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-31-4 |
Source


|
| Record name | 2-Naphthol, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthol, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
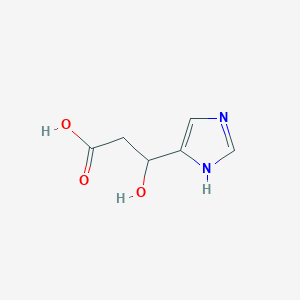
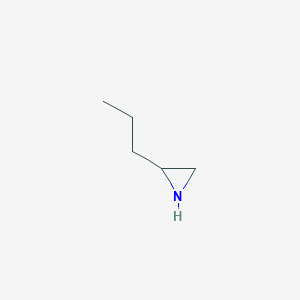
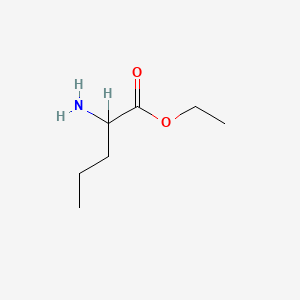
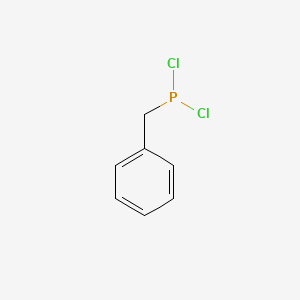
![1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1633794.png)
![1,4-Dioxaspiro[4.5]decane, 8-(methylthio)-](/img/structure/B1633795.png)
